molecular formula C14H24N4O B4831740 1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE

1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4831740
M. Wt: 264.37 g/mol
InChI Key: MTYKIVATDSWTPE-UHFFFAOYSA-N
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Description

1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine, such as 2,2,6,6-tetramethyl-4-piperidylamine, in the presence of a coupling agent like EDCI or DCC.

    Methylation: The final step is the methylation of the nitrogen atom on the pyrazole ring, which can be done using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As a component in the formulation of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(2,2,6,6-tetramethyl-4-piperidyl)-1H-pyrazole-4-carboxamide
  • 1-Methyl-5-(2,2,6,6-tetramethyl-4-piperidyl)-1H-pyrazole-3-carboxamide

Uniqueness

1-METHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 2,2,6,6-tetramethyl-4-piperidyl group. This unique structure could confer specific biological activities or chemical properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-13(2)8-10(9-14(3,4)17-13)16-12(19)11-6-7-15-18(11)5/h6-7,10,17H,8-9H2,1-5H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYKIVATDSWTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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